An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde: A Key Intermediate in Synthetic Chemistry
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Halogenated Aromatic Aldehyde
5-Bromo-3-chloro-2-fluorobenzaldehyde, with the CAS number 1280786-80-2, is a polysubstituted aromatic aldehyde that has emerged as a valuable building block in the landscape of organic synthesis.[1][2][3][4][5] Its unique arrangement of electron-withdrawing halogen substituents—bromine, chlorine, and fluorine—on the benzaldehyde scaffold imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this important chemical entity.
Physicochemical Properties and Structural Elucidation
The inherent properties of 5-Bromo-3-chloro-2-fluorobenzaldehyde are dictated by the interplay of its constituent functional groups. The aldehyde moiety, being a meta-director and an electron-withdrawing group, along with the inductive effects of the halogens, significantly influences the electron density distribution within the aromatic ring. This, in turn, governs its reactivity in electrophilic and nucleophilic substitution reactions.
| Property | Value | Source(s) |
| CAS Number | 1280786-80-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃BrClFO | [2][4] |
| Molecular Weight | 237.45 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [4] |
| Storage | Inert atmosphere, room temperature or 2-8°C | [1][4] |
Synthesis and Mechanistic Considerations
While specific, detailed peer-reviewed synthetic procedures for 5-Bromo-3-chloro-2-fluorobenzaldehyde are not extensively documented in publicly available literature, its synthesis can be logically approached through established methods of electrophilic aromatic substitution on a suitable precursor. A plausible synthetic strategy would involve the bromination of 3-chloro-2-fluorobenzaldehyde.
The directing effects of the existing substituents are crucial in determining the regioselectivity of the bromination. The fluorine at position 2 and the chlorine at position 3 are both ortho-, para-directing groups. However, the steric hindrance from the adjacent substituents would likely favor bromination at the less hindered position 5.
A general workflow for such a synthesis is proposed below:
Caption: Proposed synthetic workflow for 5-Bromo-3-chloro-2-fluorobenzaldehyde.
Applications in Drug Discovery and Organic Synthesis
Halogenated benzaldehydes are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[] The presence of halogens can enhance the metabolic stability and binding affinity of a drug molecule. While specific, publicly documented examples of the direct use of 5-Bromo-3-chloro-2-fluorobenzaldehyde in the synthesis of named drug candidates are sparse, its structural motifs are present in various biologically active compounds.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents, thereby enabling the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
The aldehyde functionality can be readily converted into other functional groups. For instance, it can undergo oxidation to form the corresponding benzoic acid, reduction to a benzyl alcohol, or reductive amination to yield substituted benzylamines. It can also participate in condensation reactions to form Schiff bases, which are themselves an important class of biologically active compounds.
A United States patent describes a process where the related isomer, 3-bromo-5-chloro-2-fluorobenzaldehyde, is oxidized to 3-bromo-5-chloro-2-fluorobenzoic acid using potassium permanganate.[4] This transformation highlights a key reaction pathway that is also applicable to 5-Bromo-3-chloro-2-fluorobenzaldehyde.
Safety, Handling, and Storage
As with any halogenated organic compound, 5-Bromo-3-chloro-2-fluorobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification:
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Skin Irritation: Causes skin irritation.[4]
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Eye Irritation: Causes serious eye irritation.[4]
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Respiratory Irritation: May cause respiratory irritation.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: A lab coat and appropriate protective clothing.
Handling and Storage:
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Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[1][4]
Conclusion
5-Bromo-3-chloro-2-fluorobenzaldehyde is a chemical intermediate with significant potential in synthetic chemistry. Its polysubstituted and electronically distinct nature provides a versatile platform for the construction of more complex molecules. While detailed characterization and application data in the public domain remain somewhat limited, the fundamental principles of organic chemistry suggest a broad scope of utility, particularly in the synthesis of novel compounds for pharmaceutical and materials science research. As synthetic methodologies continue to advance, the strategic application of such precisely functionalized building blocks will undoubtedly play a crucial role in the development of next-generation chemical entities.
References
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ECHO CHEMICAL CO., LTD. 5-Bromo-3-Chloro-2-Fluorobenzaldehyde. [Link]
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AOBChem USA. 5-Bromo-3-chloro-2-fluorobenzaldehyde. [Link]
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PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
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CRO SPLENDID LAB. 5-Bromo-3-chloro-2-fluorobenzaldehyde. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. [Link]
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Supporting Information for a scientific publication. [Link]
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SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]
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NCBI. 2-Bromo-5-fluorobenzaldehyde. [Link]
